molecular formula C11H14ClN3O B12378562 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride

1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride

Cat. No.: B12378562
M. Wt: 239.70 g/mol
InChI Key: PWVJACGVUITJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride is a chemical compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and chemical properties, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods: In industrial settings, the production of this compound may involve transition metal-free methodologies, which are environmentally benign and sustainable. These methods include the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxyphthalimide esters, which are suitable for electrochemical decarboxylative C3 alkylation under metal- and additive-free conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical decarboxylative C3 alkylation can yield a wide range of alkylated quinoxalin-2(1H)-ones .

Scientific Research Applications

1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride has robust applications in various fields:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of quinoxalin-2(1H)-one, which can influence various biological processes .

Comparison with Similar Compounds

Similar Compounds:

  • Quinoxalin-2(1H)-one
  • 3-Alkylated quinoxalin-2(1H)-ones
  • Coumarins

Uniqueness: 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride stands out due to its specific functionalization and the environmentally benign synthetic routes used in its production. This makes it a valuable compound in sustainable chemistry .

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-ethyl-3-(methylamino)quinoxalin-2-one;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-3-14-9-7-5-4-6-8(9)13-10(12-2)11(14)15;/h4-7H,3H2,1-2H3,(H,12,13);1H

InChI Key

PWVJACGVUITJER-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)NC.Cl

Origin of Product

United States

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